molecular formula C16H22ClNO2 B2530136 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide CAS No. 1397196-73-4

2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide

Cat. No.: B2530136
CAS No.: 1397196-73-4
M. Wt: 295.81
InChI Key: STCGYZJOLAQZET-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a cyclohexylmethyl group, and a hydroxy-methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroacetamide, cyclohexylmethylamine, and 4-hydroxy-2-methylbenzaldehyde.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Continuous flow processes: To improve efficiency and reduce production costs.

    Purification steps: Such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It could modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide: Lacks the methyl group on the phenyl ring.

    2-Chloro-N-(cyclohexylmethyl)-N-(4-methylphenyl)acetamide: Lacks the hydroxy group on the phenyl ring.

    2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)propionamide: Has a propionamide backbone instead of an acetamide backbone.

Uniqueness

2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-12-9-14(19)7-8-15(12)18(16(20)10-17)11-13-5-3-2-4-6-13/h7-9,13,19H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGYZJOLAQZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N(CC2CCCCC2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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